

Application Notes and Protocols for Acetochlor Residue Analysis in Crops

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Compound of Interest

Compound Name: **Acetochlor**
Cat. No.: **B104951**

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Introduction

Acetochlor is a selective, pre-emergence herbicide widely used for the control of annual grasses and broadleaf weeds in various crops, particularly maize and soybeans.^{[1][2]} Its widespread application necessitates reliable and sensitive analytical methods to monitor its residue levels in agricultural commodities, ensuring food safety and compliance with regulatory limits.^[1] This document provides detailed protocols for the analysis of **acetochlor** residues in crops, focusing on robust extraction techniques and sensitive chromatographic determination. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are powerful tools for the quantification of pesticide residues.^{[1][3]}

Chemical Structure of Acetochlor

Caption: Chemical information for the herbicide **Acetochlor**.

Experimental Protocols

Sample Preparation: Accelerated Solvent Extraction (ASE)

This method is suitable for solid samples like maize and soybean straw.^{[1][4]}

Materials and Reagents:

- Homogenized and dried crop sample
- Diatomaceous earth
- n-hexane (chromatography grade)
- Acetone (chromatography grade)
- Accelerated Solvent Extractor (ASE) system
- Cellulose extraction filters
- Nitrogen gas for evaporation

Procedure:

- Sample Preparation: Weigh 10 g of the homogenized and dried crop sample and mix it with 3 g of diatomaceous earth.[\[1\]](#)
- Cell Loading: Place a cellulose extraction filter at the bottom of a stainless-steel extraction cell (e.g., 35 mL). Transfer the sample mixture into the cell.[\[1\]](#)
- ASE Conditions: Set the ASE system parameters as follows:
 - Solvent: n-hexane:acetone (1:1 v/v)[\[1\]](#)
 - Pressure: 1500 psi[\[1\]](#)
 - Temperature: 80–150 °C[\[1\]](#)
 - Heat-up Time: 3–5 minutes[\[1\]](#)
 - Static Extraction Cycles: 2–5 cycles[\[1\]](#)
 - Flush Volume: 40–70%[\[1\]](#)
- Extraction: Perform the extraction under the optimized conditions.

- Concentration: After extraction, purge the collection vial with nitrogen gas for 1 minute to concentrate the extract.[\[1\]](#) The extract is then ready for cleanup or direct analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method is widely applicable for various crop matrices, including fresh corn, corn kernel, and straw.[\[3\]](#)

Materials and Reagents:

- Homogenized crop sample
- Acetonitrile (MeCN)
- Anhydrous magnesium sulfate (MgSO₄)
- Primary secondary amine (PSA) sorbent
- Centrifuge tubes (50 mL)
- Centrifuge

Procedure:

- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Shake vigorously for 1 minute.
- Salting Out:
 - Add anhydrous magnesium sulfate and other salts as per the specific QuEChERS kit instructions.

- Shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Transfer it to a d-SPE tube containing anhydrous MgSO₄ and PSA.
 - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge the d-SPE tube.
- Final Extract: The resulting supernatant is the final extract, which can be filtered and is ready for LC-MS/MS or GC-MS analysis.

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the quantification of **acetochlor**.[\[1\]](#)

Instrumentation:

- Gas chromatograph equipped with a mass spectrometer detector (e.g., Agilent 7832 GC with a mass spectrometer detector).[\[1\]](#)
- Capillary column: HP-5 MS (5% phenylmethyl siloxane), 30 m × 0.25 mm × 0.25 µm.[\[1\]](#)

GC-MS Parameters:

- Injector Temperature: 230°C[\[5\]](#)
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 min

- Ramp 1: 25°C/min to 180°C
- Ramp 2: 5°C/min to 220°C
- Ramp 3: 10°C/min to 280°C, hold for 5 min
- Carrier Gas: Helium
- Detector Temperature: 300°C[5]
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced specificity and sensitivity.[6]

Analytical Determination: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers excellent sensitivity and is particularly useful for analyzing metabolites of **acetochlor**.[3]

Instrumentation:

- UPLC system coupled with a tandem mass spectrometer.

UPLC-MS/MS Parameters:

- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid.
- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific quantification of precursor-product ion transitions. For **acetochlor**, its metabolites EMA (2-ethyl-6-methylaniline) and HEMA (2-(1-hydroxyethyl)-6-methylaniline) are often monitored.[7][8]

Method Validation and Performance

The performance of the analytical methods should be validated to ensure reliability. Key validation parameters include:

- Linearity: The method should demonstrate a linear response over a defined concentration range, with a correlation coefficient (r) typically greater than 0.99.[3]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
- Accuracy and Precision (Recovery and RSD): Accuracy is assessed by recovery studies on spiked samples, with typical acceptance criteria for mean recoveries between 70% and 120%. Precision is expressed as the relative standard deviation (RSD), which should generally be $\leq 20\%$.

Quantitative Data Summary

The following table summarizes typical performance data for **acetochlor** residue analysis in various crop matrices.

Matrix	Analytic al Method	Fortifica tion Level (mg/kg)	Mean Recovery (%)	RSD (%)	LOD (mg/kg)	LOQ (mg/kg)	Referen ce
Maize Straw	GC-MS	0.01	85.5 - 112.7	< 20	0.0002	-	[1]
0.5		83.4 - 119.3	< 20	[1]			
Soybean Straw	GC-MS	0.01	85.5 - 112.7	< 20	0.0002	-	[1]
0.5		83.4 - 119.3	< 20	[1]			
Soil	GC-MS	0.01	81.6	1.4	0.0002	0.00067	
0.5		94.1	0.4				
Fresh Corn	UPLC-MS/MS	0.01 - 0.5	85 - 109	≤ 18	-	0.01	[3]
Corn Kernel	UPLC-MS/MS	0.01 - 0.5	85 - 109	≤ 18	-	0.01	[3]
Corn Straw	UPLC-MS/MS	0.01 - 0.5	85 - 109	≤ 18	-	0.01	[3]
Maize Grain	GC-ECD	0.0008 - 0.1	86.4	-	-	0.0008	[5]

Note: LOD and LOQ values may be reported in different units (e.g., ng/g) in the source literature and have been converted to mg/kg for consistency where possible.

Experimental Workflow Diagram

Sample Preparation

1. Sample Collection
(e.g., Maize, Soybean)

2. Homogenization
(Drying and Grinding)

3. Extraction
(ASE or QuEChERS)

4. Cleanup
(d-SPE for QuEChERS)

Instrumental Analysis

5. Instrumental Analysis
(GC-MS or UPLC-MS/MS)

Data Processing

6. Data Acquisition

7. Quantification

8. Reporting

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